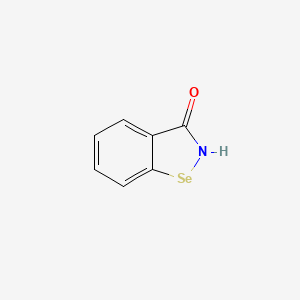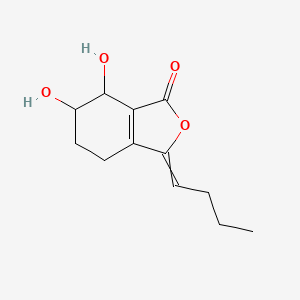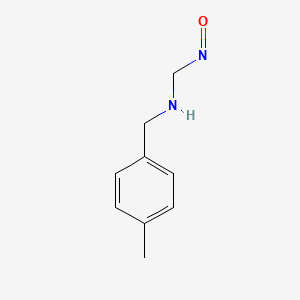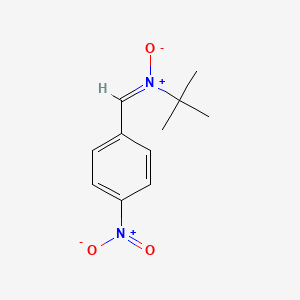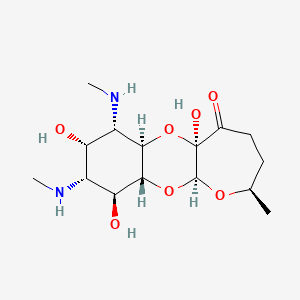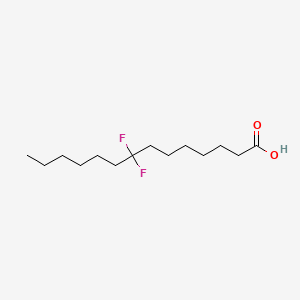![molecular formula C25H43N3O6 B1229299 [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate CAS No. 41948-17-8](/img/structure/B1229299.png)
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytosine arabinoside, commonly referred to as cytarabine, is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is a lipophilic prodrug of cytarabine, designed to improve the pharmacokinetic properties and enhance the delivery of the active drug to target tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cytosine arabinoside palmitate involves the esterification of cytosine arabinoside with palmitic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of cytosine arabinoside palmitate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in cytosine arabinoside palmitate can be hydrolyzed to release the active drug, cytosine arabinoside, and palmitic acid.
Oxidation and Reduction: While the primary reactions involve hydrolysis, cytosine arabinoside itself can undergo oxidation and reduction reactions, particularly in metabolic pathways.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond. Enzymatic hydrolysis can also occur in biological systems.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from the hydrolysis of cytosine arabinoside palmitate are cytosine arabinoside and palmitic acid .
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate has several scientific research applications:
Wirkmechanismus
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate exerts its effects through the release of cytosine arabinoside upon hydrolysis. Cytosine arabinoside is incorporated into DNA during the S-phase of the cell cycle, leading to the inhibition of DNA synthesis and cell proliferation. The active triphosphate form of cytosine arabinoside inhibits DNA polymerase and induces DNA damage, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine arabinoside (Cytarabine): The parent compound, used extensively in chemotherapy.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Vidarabine: An antiviral nucleoside analog with a similar structure.
Uniqueness
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is unique due to its lipophilic nature, which enhances its ability to cross cell membranes and improve drug delivery. This property distinguishes it from other nucleoside analogs that may have limited bioavailability and require different delivery mechanisms .
Eigenschaften
CAS-Nummer |
41948-17-8 |
|---|---|
Molekularformel |
C25H43N3O6 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(30)34-23-22(31)19(18-29)33-24(23)28-17-16-20(26)27-25(28)32/h16-17,19,22-24,29,31H,2-15,18H2,1H3,(H2,26,27,32)/t19-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
SOEXTZFBOWJCAE-OUJCMCIWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
| 41948-17-8 | |
Synonyme |
cytosine arabinoside palmitate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1229217.png)
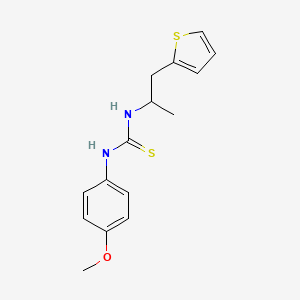
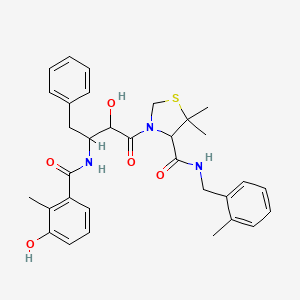
![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)
![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)
